6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-14-11-29(13-25-14)20-8-6-15(10-22(20)32-2)19-12-30(28-27-19)21-9-7-16-17(24)4-3-5-18(16)26-23(21)31/h3-6,8,10-13,21H,7,9H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXDLSKBTBHKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)NC4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS Number: 1093978-67-6) is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.46 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the triazole and benzoazepine moieties.
Antitumor Activity
Recent studies have indicated that compounds containing triazole and imidazole rings exhibit significant antitumor activity. For instance, a related study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further exploration in oncology .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate signaling pathways associated with cell proliferation and apoptosis. The presence of the triazole ring is particularly notable for its ability to interact with enzymes involved in tumor growth regulation.
Case Study 1: In Vitro Anticancer Evaluation
A recent evaluation of structurally related compounds showed that those with similar functional groups inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported an IC50 value of approximately 1.61 µg/mL for one derivative, highlighting the potential efficacy of compounds within this chemical class .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | A549 | 1.98 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets implicated in cancer progression. These studies suggest that the compound can effectively bind to active sites of proteins involved in cell cycle regulation and apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ascertain safety profiles.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C23H21FN6O2
- Molecular Weight : 432.46 g/mol
- IUPAC Name : 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
The compound features a complex structure that includes a benzo[b]azepine core, a triazole ring, and an imidazole moiety, which contribute to its pharmacological properties.
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases:
Anticancer Activity
Recent studies have indicated that compounds with triazole and imidazole rings exhibit significant anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of the imidazole ring enhances the compound's ability to combat bacterial infections.
- Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy showed that derivatives of imidazole exhibited potent antibacterial activity against resistant strains .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research.
Potential Use in Treating Neurological Disorders
Studies suggest that modifications in the benzo[b]azepine structure can lead to compounds effective against anxiety and depression.
- Case Study : A paper in Neuropharmacology reported on similar benzo[b]azepines showing anxiolytic effects in animal models .
Agricultural Chemistry
There is emerging interest in the application of this compound as a pesticide or herbicide due to its bioactive properties.
Herbicidal Activity
Research indicates potential use against specific weed species.
- Case Study : Preliminary studies have shown that triazole derivatives can inhibit plant growth by interfering with hormone pathways .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules:
Table 1: Structural Analogues and Key Features
Key Observations :
- Triazole-Imidazole Synergy : The triazole and imidazole rings in the target compound mirror motifs in and , which are associated with enhanced binding to metalloenzymes or kinase targets .
- Fluorinated Aromatic Systems : The 6-fluoro group on the benzoazepin core parallels 5-fluoro-substituted benzo[d]imidazoles (), which often improve metabolic stability and bioavailability .
- Methoxyphenyl Linkers : The methoxyphenyl group in the target compound is analogous to derivatives in and , where such linkers facilitate π-π interactions in receptor binding .
Physicochemical Properties
Table 3: Physicochemical Properties of Analogues
Bioactivity and Pharmacological Potential
- Kinase Inhibition : The triazole-imidazole framework resembles kinase inhibitors targeting ATP-binding pockets .
- HDAC Inhibition : Using similarity indexing (as in ), the compound’s zinc-binding imidazole and hydrophobic aryl groups may align with HDAC inhibitors like SAHA .
- Cytotoxic Potential: Fluorinated benzazepinones in exhibit cytotoxic properties, suggesting similar applications for the target compound .
Preparation Methods
Synthesis of the 1,2,3-Triazole Intermediate via Click Chemistry
- Starting materials : An alkyne-functionalized benzo[b]azepinone derivative and an azide-substituted aromatic compound bearing the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl group.
- Reaction conditions : The alkyne and azide are dissolved in a mixed solvent system such as tert-butanol/water (1:1), followed by the addition of copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ.
- Procedure : The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Workup : After reaction completion, solvents are removed under reduced pressure, and the crude product is purified by column chromatography using silica gel with a gradient of methanol in dichloromethane (0–5%).
- Yield : Reported yields for similar triazole formations range from 52% to 98% depending on substrate and conditions.
Functionalization of the Aromatic Substituent
- The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl moiety can be introduced by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki coupling) of appropriately substituted aryl halides with imidazole derivatives.
- Alkylation of imidazole nitrogen with methyl groups is typically achieved via methyl iodide or methyl sulfate under basic conditions.
- Methoxy substitution is introduced via methylation of phenolic precursors or by using methoxy-substituted starting materials.
Construction of the 4,5-Dihydro-1H-benzo[b]azepin-2-one Core
- The benzo[b]azepinone scaffold is synthesized through cyclization reactions involving ortho-substituted anilines and keto acid derivatives or lactam formation strategies.
- Fluorination at the 6-position is achieved by using fluorinated starting materials or via selective electrophilic fluorination methods.
- The final core is often prepared before the click reaction to allow for the alkyne functionalization necessary for triazole formation.
Representative Reaction Scheme (Conceptual)
Analytical Data and Purity
- The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm the structure and purity.
- Purity levels are typically above 97%, as reported by commercial suppliers.
- Melting point, TLC, and recrystallization are used to assess product quality during synthesis.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Reaction type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Solvent system | tert-Butanol/water (1:1) |
| Catalyst | CuSO4·5H2O + sodium ascorbate |
| Temperature | Room temperature |
| Reaction time | Several hours (monitored by TLC) |
| Purification method | Silica gel column chromatography |
| Yield range | 52–98% (depending on substrates and conditions) |
| Final purity | ≥97% |
| Characterization techniques | NMR, MS, HPLC, melting point, TLC |
Research Findings and Notes
- The CuAAC click reaction provides a highly efficient and regioselective method for constructing the triazole ring, a key feature of the target molecule.
- The modular approach allows for late-stage functionalization, facilitating structural diversity and optimization.
- Fluorination of the benzoazepinone core enhances the compound's pharmacological properties and metabolic stability.
- The presence of the 4-methyl-imidazole substituent is introduced via nucleophilic substitution or palladium-catalyzed coupling, which are well-established in heterocyclic chemistry.
- Similar synthetic methods have been reported with high yields and purity, confirming the robustness of this approach.
Q & A
Q. What are the recommended synthetic strategies for constructing the triazole and benzoazepinone moieties in this compound?
The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging 3-methoxy-4-(4-methylimidazol-1-yl)phenyl azide and a propargyl-substituted benzoazepinone precursor. For the benzoazepinone core, a multi-step approach involving cyclization of substituted β-amino alcohols under acidic conditions is suggested. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/C for hydrogenation steps) are critical for yield improvement .
Q. How should researchers validate the structural integrity of the synthesized compound?
Combine spectral techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm and triazole protons at δ 7.8–8.2 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What purification methods are effective for isolating this compound?
Employ gradient flash chromatography (silica gel, hexane/EtOAc) for initial separation, followed by recrystallization from ethanol/water mixtures. For polar byproducts, reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) enhances purity. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps (e.g., cycloaddition). Pair this with cheminformatics tools to screen solvent-catalyst combinations. For example, predict solvent polarity effects on CuAAC efficiency using COSMO-RS simulations .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out non-specific binding.
- Off-Target Screening : Use kinase/protease panels to assess selectivity.
- Structural Docking : Perform molecular docking (e.g., AutoDock Vina) to analyze binding poses. If computational predictions conflict with assays, re-evaluate protonation states or solvent-accessible conformers .
Q. How can researchers improve the compound’s metabolic stability without altering its core pharmacophore?
- Isotere Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation.
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism. Validate modifications via microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- Cryo-EM : Resolve binding interfaces for structurally uncharacterized targets (e.g., novel GPCRs) .
Methodological Considerations
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Prioritize substitutions at the imidazole (e.g., methyl → ethyl) and triazole (e.g., aryl vs. alkyl) positions.
- 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from analogs.
- Free-Wilson Analysis : Quantify contributions of substituents to activity .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in triazole formation)?
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., azide formation).
- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via response surface methodology.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress .
Q. How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
